molecular formula C22H28O4 B7743500 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone

2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone

Cat. No.: B7743500
M. Wt: 356.5 g/mol
InChI Key: VYJXBRVLPFQCMH-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone is an organic compound that belongs to the class of phenolic ethers. These compounds are characterized by the presence of an ether group attached to a phenol ring. The compound’s structure includes two aromatic rings, one of which is substituted with methyl groups and the other with hexyl and hydroxyl groups. This unique structure may impart specific chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with 5-hexyl-2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Alcohols and related compounds.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a precursor for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for drug development.

    Industry: As an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)-1-(4-hydroxyphenyl)ethanone
  • 2-(3,5-Dimethylphenoxy)-1-(3,4-dihydroxyphenyl)ethanone
  • 2-(3,5-Dimethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone

Uniqueness

The presence of the hexyl group and the specific substitution pattern on the aromatic rings make 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone unique. These structural features may influence its reactivity, solubility, and biological activity, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O4/c1-4-5-6-7-8-17-12-19(21(24)13-20(17)23)22(25)14-26-18-10-15(2)9-16(3)11-18/h9-13,23-24H,4-8,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJXBRVLPFQCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C=C1O)O)C(=O)COC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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